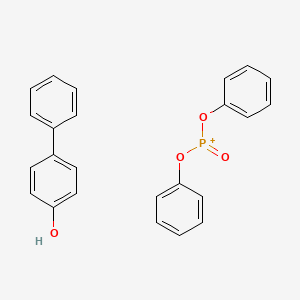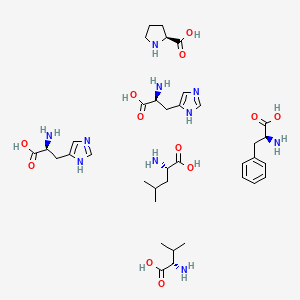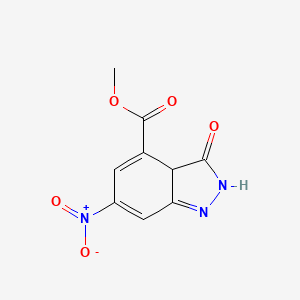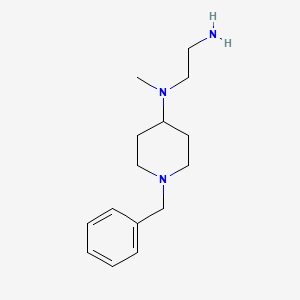
1-alpha,25-Dihydroxy-3-epi Vitamin D3 (26,26,26,27,27,27-d6)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound plays a crucial role in calcium and phosphate metabolism in humans, regulating insulin secretion, and inducing cellular differentiation . The deuterated version, where specific hydrogen atoms are replaced with deuterium, is often used in scientific research for its stability and unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-alpha,25-Dihydroxy-3-epi Vitamin D3 (26,26,26,27,27,27-d6) involves multiple steps. One efficient method starts from (S)-carvone and includes a palladium-catalyzed tandem process that produces the vitamin D triene unit stereoselectively in one pot by coupling enol triflate with an alkenyl metal intermediate . This method is notable for its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and isotopic purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-alpha,25-Dihydroxy-3-epi Vitamin D3 (26,26,26,27,27,27-d6) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can be used to alter the double bonds in the structure.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alkanes .
Wissenschaftliche Forschungsanwendungen
1-alpha,25-Dihydroxy-3-epi Vitamin D3 (26,26,26,27,27,27-d6) has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-alpha,25-Dihydroxy-3-epi Vitamin D3 (26,26,26,27,27,27-d6) involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound forms a complex that regulates the expression of various genes involved in calcium and phosphate metabolism, insulin secretion, and cellular differentiation . The deuterium atoms enhance the stability of the compound, making it a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-alpha,25-Dihydroxyvitamin D3:
25-Hydroxyvitamin D3 (26,26,26,27,27,27-d6): Another deuterated vitamin D3 compound used as a stable isotope internal standard.
26,26,26,27,27,27-Hexafluoro-1,25-dihydroxyvitamin D3: A fluorinated analogue with potent biological activity.
Uniqueness
1-alpha,25-Dihydroxy-3-epi Vitamin D3 (26,26,26,27,27,27-d6) is unique due to its deuterium substitution, which provides enhanced stability and allows for precise analytical applications . This makes it particularly valuable in research settings where accurate quantification and stability are crucial.
Eigenschaften
Molekularformel |
C27H44O3 |
|---|---|
Molekulargewicht |
422.7 g/mol |
IUPAC-Name |
(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22+,23-,24+,25+,27-/m1/s1/i3D3,4D3 |
InChI-Schlüssel |
GMRQFYUYWCNGIN-MQYJUZKRSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O |
Kanonische SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12327257.png)

![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate](/img/structure/B12327260.png)



![(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid;morpholine](/img/structure/B12327269.png)
![Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 8-bromo-](/img/structure/B12327294.png)


![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate](/img/structure/B12327308.png)

![calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate](/img/structure/B12327317.png)

